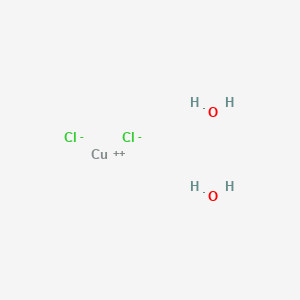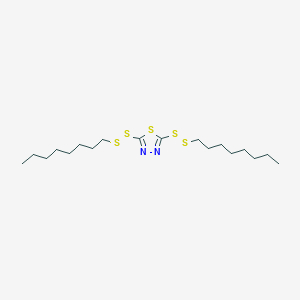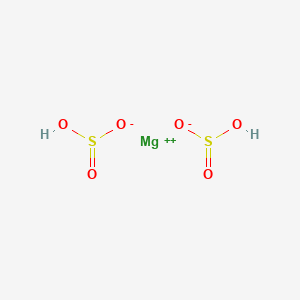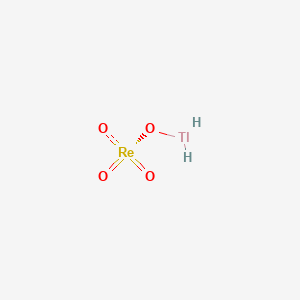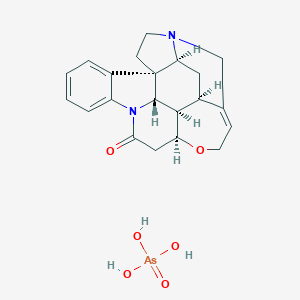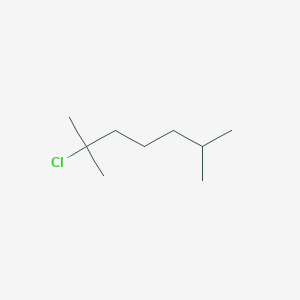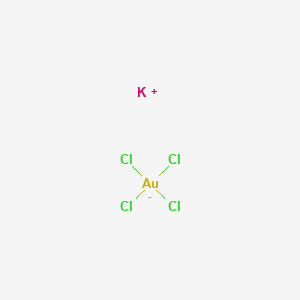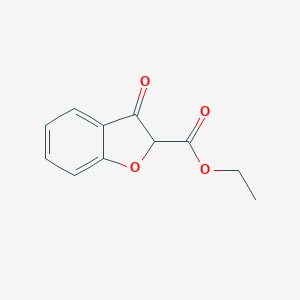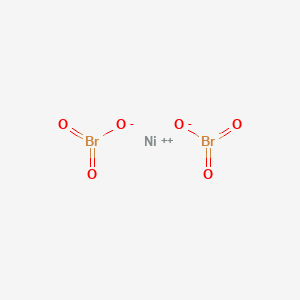
Nickel dibromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel dibromate is a chemical compound that is used in various scientific research applications. It is a yellow crystalline substance that is soluble in water and has a molecular formula of NiBr2O4. Nickel dibromate is a highly reactive compound that is used in the synthesis of other chemicals and in various laboratory experiments.
Mechanism of Action
Nickel dibromate is a highly reactive compound that can easily oxidize other chemicals. It can also react with water to produce nickel hydroxide and hydrobromic acid. The mechanism of action of nickel dibromate is not well understood, but it is believed to be due to its ability to accept and donate electrons.
Biochemical and Physiological Effects:
Nickel dibromate is toxic to living organisms and can cause skin irritation, respiratory problems, and gastrointestinal disorders. It is also a carcinogen and can cause cancer in humans. Nickel dibromate can also cause DNA damage and mutations in cells.
Advantages and Limitations for Lab Experiments
The advantages of using nickel dibromate in laboratory experiments include its high reactivity and its ability to act as a catalyst in various chemical reactions. The limitations of using nickel dibromate in laboratory experiments include its toxicity and its potential to cause harm to living organisms.
Future Directions
There are several future directions for research on nickel dibromate. One area of research is the development of safer and more effective methods for the synthesis of nickel dibromate. Another area of research is the investigation of the mechanism of action of nickel dibromate and its effects on living organisms. Additionally, research can be conducted on the use of nickel dibromate in the production of new materials and in the development of new technologies.
Synthesis Methods
Nickel dibromate can be synthesized by reacting nickel nitrate with sodium bromate in the presence of hydrobromic acid. The reaction produces nickel dibromate as a yellow crystalline solid. The reaction can be represented as follows:
Ni(NO3)2 + NaBrO3 + HBr → NiBr2O4 + NaNO3 + H2O
Scientific Research Applications
Nickel dibromate is used in various scientific research applications. It is used in the synthesis of other chemicals such as nickel oxide and nickel hydroxide. It is also used as a catalyst in various chemical reactions. Nickel dibromate is used in the production of nickel-based batteries and in the electroplating industry. It is also used in the production of ceramics and glass.
properties
CAS RN |
14550-87-9 |
|---|---|
Product Name |
Nickel dibromate |
Molecular Formula |
Br2NiO6 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
nickel(2+);dibromate |
InChI |
InChI=1S/2BrHO3.Ni/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
InChI Key |
XCCVZTSVSXTDDO-UHFFFAOYSA-L |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Ni+2] |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Ni+2] |
Other CAS RN |
14550-87-9 |
synonyms |
hexaaquanickel(II) bromate nickel bromate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





